6-Bromo-3-iodoimidazo[1,2-a]pyrazine is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine class. This compound is characterized by the presence of bromine and iodine substituents at the 6 and 3 positions, respectively. It has gained attention in medicinal chemistry due to its potential applications in drug development, particularly as an inhibitor for specific kinases involved in cancer progression.
This compound can be synthesized through various chemical reactions and is classified under heterocyclic compounds. It is particularly relevant in the study of kinase inhibitors, which are vital in cancer therapy. The compound's structural formula is represented by the International Union of Pure and Applied Chemistry name as 6-bromo-3-iodoimidazo[1,2-a]pyrazine, with a CAS number of 1245644-42-1 .
The synthesis of 6-bromo-3-iodoimidazo[1,2-a]pyrazine can be achieved through several methodologies. One common approach involves:
The molecular structure of 6-bromo-3-iodoimidazo[1,2-a]pyrazine consists of a fused imidazole and pyrazine ring system with bromine and iodine substituents.
6-Bromo-3-iodoimidazo[1,2-a]pyrazine can undergo various chemical reactions:
The mechanism of action for compounds like 6-bromo-3-iodoimidazo[1,2-a]pyrazine, particularly in their role as kinase inhibitors, typically involves:
Research indicates that such inhibitors can effectively prevent tumor growth by interfering with critical signaling pathways .
The physical properties of 6-bromo-3-iodoimidazo[1,2-a]pyrazine include:
Chemical properties include:
The primary applications of 6-bromo-3-iodoimidazo[1,2-a]pyrazine are found in medicinal chemistry:
6-Bromo-3-iodoimidazo[1,2-a]pyrazine (CAS: 1245644-42-1) possesses a well-defined heterocyclic structure validated through multiple analytical approaches. The molecular formula C₆H₃BrIN₃ (MW: 323.92 g/mol) is consistently reported across suppliers and databases, confirming a bromine and iodine substitution pattern on the fused bicyclic imidazo[1,2-a]pyrazine scaffold [1] [6] [10]. While experimental crystallographic data is absent in the available literature, computational descriptors and standardized identifiers provide robust structural elucidation. The SMILES notation (BrC1=CN2C(I)=CN=C2C=N1
or C1=C(N2C=C(N=CC2=N1)Br)I
) precisely specifies halogen positions: bromine at the 6-position of the pyrazine ring and iodine at the 3-position of the imidazole ring [1] [9]. The InChIKey (QQRGSZAMEYFXCS-UHFFFAOYSA-N
) serves as a unique digital fingerprint, enabling exact structural searches in chemical databases [9] [10]. These identifiers collectively confirm the regiochemistry critical for its function as a synthetic building block. The absence of reported crystal structures suggests an opportunity for further characterization to resolve solid-state packing and bond parameters.
The strategic placement of halogens on the imidazo[1,2-a]pyrazine scaffold dictates reactivity and biological interactions. Comparison with structural analogues reveals key trends:
Table 2: Comparative Analysis of Key Halogenated Analogues
Compound | CAS Number | Molecular Formula | Key Structural Features | Functional Implications |
---|---|---|---|---|
6-Bromo-3-iodoimidazo[1,2-a]pyrazine | 1245644-42-1 | C₆H₃BrIN₃ | Bromine at C₆; Iodine at C₃; fused pyrazine | Enables sequential cross-coupling; electron-deficient core enhances stability |
6-Bromo-3-iodoimidazo[1,2-a]pyridine | 474706-74-6 | C₇H₄BrIN₂ | Bromine at C₆; Iodine at C₃; fused pyridine | Reduced heteroatom count decreases stability and alters electronic properties |
CTN1122 (Antileishmanial Derivative) | Not specified | Not provided | 4-Pyridyl at C₃; 4-fluorophenyl at C₂ | Validates C₃ as vector for target engagement; submicromolar IC₅₀ against L-CK1.2 |
Compound 30 (Optimized Derivative) | Not specified | Not provided | Modified C₃/C₂ substituents | Enhanced antileishmanial activity (IC₅₀ = 0.16–0.20 μM) |
The presence of multiple nitrogens in the pyrazine ring creates an electron-deficient system, enhancing halogen reactivity in palladium-catalyzed reactions compared to non-azotic analogues. This electronic profile underpins the compound’s utility in synthesizing kinase inhibitors like the antileishmanial lead compound 30, which exhibited submicromolar IC₅₀ values (0.20 μM against L. major; 0.16 μM against L. donovani) while maintaining selectivity over mammalian kinases [7]. The consistent molecular weight reporting (323.92 g/mol) across sources contrasts with minor purity variations, reflecting supplier-specific purification protocols rather than structural ambiguity [1] [2] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7